molecular formula C13H17N3O2S B10929328 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide

Cat. No.: B10929328
M. Wt: 279.36 g/mol
InChI Key: MIEJPXRRGYKFNF-UHFFFAOYSA-N
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Description

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase, which is crucial for the synthesis of nucleotides in parasitic organisms. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in the death of the parasite .

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
  • N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE

Uniqueness

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct pharmacological properties. This compound has shown superior activity in inhibiting certain enzymes compared to its analogs, making it a promising candidate for further research and development .

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H17N3O2S/c1-11-12(9-14-16(11)3)10-15(2)19(17,18)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3

InChI Key

MIEJPXRRGYKFNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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